molecular formula C21H19NO4 B3490844 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-8-ethoxy-2H-chromen-2-one

3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B3490844
M. Wt: 349.4 g/mol
InChI Key: HUZLVLMLDZBMKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 3,4-dihydro-2H-benzo[h]chromen-2-ones, involves silver-catalyzed ketonization to form polycarbonyl intermediates which undergo double intramolecular cyclization and decarboxylation to generate a lactone and a phenyl ring in a one-pot fashion . Another method involves the use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst in a one-pot, three-component reaction between the aromatic aldehyde, ethyl acetoacetate and urea .


Chemical Reactions Analysis

The 3,4-dihydro-2(1H)-quinolinone moiety and its derivatives are extensively used as precursors in the synthesis of bioactive molecules . The Biginelli reaction is an efficient one that is used for the direct synthesis of 3,4-dihydropyrimidinone (DHPM) derivatives via the one-pot condensation of an aldehyde, a β-ketoester and urea .

Mechanism of Action

The mechanism of action of similar compounds, such as 3,4-dihydro-2(1H)-quinolinone, involves binding to multiple receptors with high affinity, showing a broad range of biological activity .

Safety and Hazards

The safety data sheet for 3,4-Dihydro-2(1H)-quinolinone indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-25-18-9-5-8-15-12-17(21(24)26-19(15)18)20(23)22-11-10-14-6-3-4-7-16(14)13-22/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZLVLMLDZBMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-8-ethoxy-2H-chromen-2-one
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3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-8-ethoxy-2H-chromen-2-one
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3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-8-ethoxy-2H-chromen-2-one
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3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-8-ethoxy-2H-chromen-2-one
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3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-8-ethoxy-2H-chromen-2-one
Reactant of Route 6
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3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-8-ethoxy-2H-chromen-2-one

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